molecular formula C8H15NO2 B15317483 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

Cat. No.: B15317483
M. Wt: 157.21 g/mol
InChI Key: PMGHKTUYUYNVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)-2-oxabicyclo[221]heptan-4-amine is a bicyclic amine compound characterized by its unique oxabicyclo structure

Preparation Methods

The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine typically involves a series of organic reactions. One common method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as receptors or enzymes. For example, it may act as an antagonist at NMDA receptors, blocking the binding of neurotransmitters and modulating synaptic transmission . This interaction can influence various biological pathways and has potential therapeutic implications.

Comparison with Similar Compounds

1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can be compared with other bicyclic amines, such as:

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine

InChI

InChI=1S/C8H15NO2/c1-10-6-8-3-2-7(9,4-8)5-11-8/h2-6,9H2,1H3

InChI Key

PMGHKTUYUYNVEI-UHFFFAOYSA-N

Canonical SMILES

COCC12CCC(C1)(CO2)N

Origin of Product

United States

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